molecular formula C10H19BO2 B1428572 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane CAS No. 1350713-20-0

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

Cat. No. B1428572
M. Wt: 182.07 g/mol
InChI Key: TUXCUWZCFQDMLZ-HTQZYQBOSA-N
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Description

Compounds like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” belong to a class of chemicals known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom and two carbon atoms .


Synthesis Analysis

Boronic esters are typically synthesized from the reaction of boronic acids with alcohols . The exact synthesis process for “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of a boronic ester like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” would consist of a boron atom bonded to an oxygen atom and two carbon atoms .


Chemical Reactions Analysis

Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific boronic ester would depend on its exact molecular structure. Some general properties of boronic esters include a relatively low boiling point and a high refractive index .

Scientific Research Applications

1. Synthesis of Ortho-Modified Derivatives and Inhibitory Activity Against Serine Proteases This compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been studied for their inhibitory activity against serine proteases including thrombin. These compounds, when studied in both the solid state and in solution, displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

2. Development of Boron Capped Polyenes for LCD Technology and Neurodegenerative Diseases A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are potential intermediates for creating new materials for LCD technology and are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

3. Use in Synthesis of Silicon-Based Drugs This compound has been utilized as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential. One such application includes the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

4. Preparation via Continuous Flow as a Propargylation Reagent This compound is prepared via a scalable process involving continuous-flow and distillation. It's used as a key propargylation reagent, addressing issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).

5. Applications in Asymmetric Aldol Reactions It is used in the oxidation of chiral enol borates, which condense with aldehydes to yield optically active 4-hydroxy-2-alkanones. This has applications in the field of asymmetric synthesis (Boldrini et al., 1987).

6. Design and Synthesis for Lipogenic Inhibitors This compound has been incorporated into the design and synthesis of novel boron-containing stilbene derivatives, which have shown potential as lipogenic inhibitors, thereby presenting a possible lead for lipid-lowering drugs (Das et al., 2011).

7. Use in Hydrogen Peroxide Detection in Living Cells A 4-substituted pyrene derivative of this compound has been synthesized for its potential application in detecting hydrogen peroxide in living cells, showcasing its utility in biological and chemical sensing technologies (Nie et al., 2020).

8. Electrochemical Properties and Reactions in Organoboron Compounds Electrochemical analyses have been conducted on sulfur-containing derivatives of this compound, demonstrating its lower oxidation potential compared to organoborane. This has applications in synthesizing selectively substituted products in good yields (Tanigawa et al., 2016).

Safety And Hazards

Boronic esters can be flammable and may cause eye and skin irritation. They should be handled with care and stored properly to prevent exposure and accidents .

Future Directions

Boronic esters are a topic of ongoing research in the field of organic chemistry. They have potential applications in the synthesis of pharmaceuticals and other complex organic molecules .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCUWZCFQDMLZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

CAS RN

1350713-20-0
Record name rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-methylcyclopropyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

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